E3 连接酶配体-连接体缀合物 12

描述

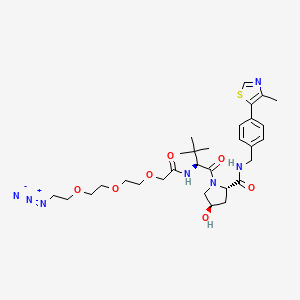

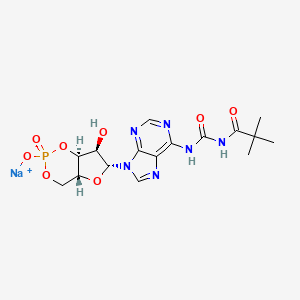

VH032-PEG3-N3 是一种合成的 E3 连接酶配体-连接体偶联物,它结合了基于 (S,R,S)-AHPC 的 von Hippel-Lindau 配体和一个 3 个单元的聚乙二醇连接体。该化合物用于蛋白降解靶向嵌合体 (PROTAC) 技术,这是一种药物发现和开发的新方法。 VH032-PEG3-N3 是一种点击化学试剂,包含一个叠氮基团,可以进行铜催化的叠氮-炔烃环加成反应 .

科学研究应用

VH032-PEG3-N3 被广泛用于科学研究,特别是在 PROTAC 的开发中。它们是双功能分子,旨在同时结合 E3 连接酶和靶蛋白,导致靶蛋白泛素化,随后被蛋白酶体降解。这项技术在以下方面有应用:

作用机制

VH032-PEG3-N3 通过与 von Hippel-Lindau E3 连接酶结合发挥作用,该连接酶是泛素-蛋白酶体系统的组成部分。这种结合促进了靶蛋白的募集,使其泛素化,随后被蛋白酶体降解。 VH032-PEG3-N3 中的叠氮基团使其能够进行点击化学反应,从而使各种分子能够与 von Hippel-Lindau 配体偶联 .

生化分析

Biochemical Properties

E3 ligase Ligand-Linker Conjugates 12 play a crucial role in biochemical reactions by mediating the interaction between E3 ubiquitin ligases and target proteins. The conjugates typically consist of a ligand for the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), and a linker that connects the ligand to a target protein-binding moiety. These interactions lead to the ubiquitination of the target protein, marking it for degradation by the proteasome. E3 ligase Ligand-Linker Conjugates 12 have been shown to interact with various proteins, including BET proteins, estrogen receptors, and androgen receptors .

Cellular Effects

E3 ligase Ligand-Linker Conjugates 12 have significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, these conjugates can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of BET proteins by E3 ligase Ligand-Linker Conjugates 12 can lead to changes in gene expression patterns, affecting cell proliferation and apoptosis. Additionally, the degradation of estrogen and androgen receptors can impact hormone signaling pathways, influencing cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of E3 ligase Ligand-Linker Conjugates 12 involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation. The conjugates bind to the E3 ligase through their ligand moiety and to the target protein through their target-binding moiety. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E3 ligase Ligand-Linker Conjugates 12 can change over time due to factors such as stability and degradation. Studies have shown that these conjugates can remain stable and active for extended periods, allowing for sustained degradation of target proteins. The long-term effects on cellular function can vary depending on the specific target protein and the cellular context. In some cases, prolonged degradation of a target protein may lead to compensatory mechanisms or resistance .

Dosage Effects in Animal Models

The effects of E3 ligase Ligand-Linker Conjugates 12 can vary with different dosages in animal models. At lower doses, these conjugates may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse effects such as off-target protein degradation or toxicity. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

E3 ligase Ligand-Linker Conjugates 12 are involved in metabolic pathways related to protein degradation. These conjugates interact with enzymes and cofactors involved in the ubiquitin-proteasome system, including E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases. By promoting the degradation of specific target proteins, these conjugates can affect metabolic flux and metabolite levels, influencing cellular metabolism and homeostasis .

Transport and Distribution

E3 ligase Ligand-Linker Conjugates 12 are transported and distributed within cells and tissues through interactions with transporters and binding proteins. These conjugates can be taken up by cells through endocytosis or other transport mechanisms and can accumulate in specific cellular compartments. The distribution and localization of these conjugates can influence their activity and effectiveness in degrading target proteins .

Subcellular Localization

The subcellular localization of E3 ligase Ligand-Linker Conjugates 12 can affect their activity and function. These conjugates may contain targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell. For example, some conjugates may be directed to the nucleus to degrade nuclear proteins, while others may localize to the cytoplasm or other organelles. The specific localization can influence the efficiency and specificity of target protein degradation .

准备方法

合成路线和反应条件

VH032-PEG3-N3 的合成涉及基于 (S,R,S)-AHPC 的 von Hippel-Lindau 配体和一个 3 个单元的聚乙二醇连接体的结合。该化合物包含一个叠氮基团,这使得它能够与包含炔烃基团的分子进行铜催化的叠氮-炔烃环加成反应。 张力促进的炔烃-叠氮环加成反应也可以与包含二苯并环辛炔或双环壬炔基团的分子发生 .

工业生产方法

VH032-PEG3-N3 的工业生产涉及使用与实验室合成相同的原理进行大规模合成。 该过程包括 von Hippel-Lindau 配体、聚乙二醇连接体和叠氮基团的制备,然后在受控条件下进行偶联,以确保高纯度和高产率 .

化学反应分析

反应类型

VH032-PEG3-N3 经历了几种类型的化学反应,包括:

铜催化的叠氮-炔烃环加成 (CuAAC): 该反应涉及 VH032-PEG3-N3 的叠氮基团在铜催化剂存在下与炔烃基团反应

张力促进的炔烃-叠氮环加成 (SPAAC): 该反应发生在包含二苯并环辛炔或双环壬炔基团的分子中

常用试剂和条件

铜催化的叠氮-炔烃环加成: 需要铜催化剂和含炔烃的分子

张力促进的炔烃-叠氮环加成: 需要包含二苯并环辛炔或双环壬炔的分子

主要形成的产物

相似化合物的比较

类似化合物

VH032: 一种用于 PROTAC 技术的 von Hippel-Lindau 配体.

VH298: 另一种具有类似应用的 von Hippel-Lindau 配体.

独特性

VH032-PEG3-N3 的独特性在于它结合了 3 个单元的聚乙二醇连接体和一个叠氮基团,这使得它能够进行通用的点击化学反应。 这使得它在 PROTAC 的开发和其他需要精确分子偶联的应用中非常有用 .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

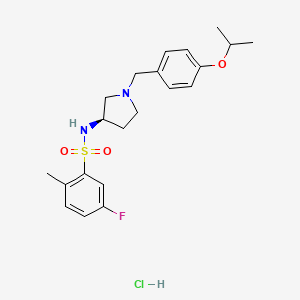

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

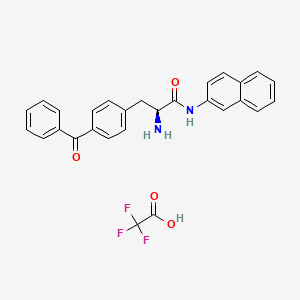

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)

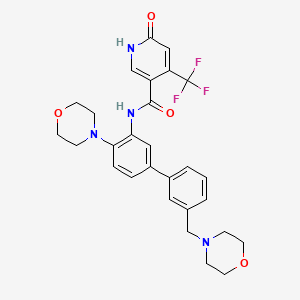

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)